molecular formula C25H22N4O5 B4092273 1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4092273
M. Wt: 458.5 g/mol
InChI Key: ITAFIELWQRRAIS-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes aromatic rings, a diazinane core, and multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution on the aromatic rings can introduce various functional groups, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group at the diazinane core.

    1-(2-Methylphenyl)-5-[(2-aminophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione: Contains an amine group instead of a nitro group.

    1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazepane-2,4,6-trione: Features a diazepane ring instead of a diazinane ring.

Uniqueness

The uniqueness of 1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

1-(2-methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-17-6-2-4-8-20(17)28-23(31)25(22(30)27-24(28)32,13-10-18-11-14-26-15-12-18)16-19-7-3-5-9-21(19)29(33)34/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,27,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAFIELWQRRAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

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